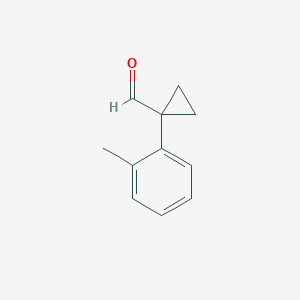

1-(2-Methylphenyl)-cyclopropanecarboxaldehyde

Description

1-(2-Methylphenyl)-cyclopropanecarboxaldehyde is a cyclopropane derivative featuring a carboxaldehyde functional group attached to a cyclopropane ring substituted with a 2-methylphenyl moiety. The cyclopropane ring confers unique steric and electronic properties, while the aldehyde group enables reactivity in condensation and oxidation reactions. This compound is synthesized via Corey’s cyclopropanation reaction (using alkenes as precursors) or oxidative cleavage of cyclopropane-containing intermediates, as demonstrated in nitrous acid-mediated reactions . Its structural rigidity and aromatic substitution make it relevant in fragrance formulations, where cyclopropanecarboxaldehydes are prized for their stability and volatility .

Properties

IUPAC Name |

1-(2-methylphenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOLUXDWEKPXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of 2-methylstyrene using a suitable carbene precursor. For example, the reaction of 2-methylstyrene with diazomethane in the presence of a catalyst such as copper(I) chloride can yield the desired cyclopropane derivative. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent decomposition of the diazomethane.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 2-methylcinnamaldehyde to form the corresponding cyclopropane derivative. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-cyclopropanecarboxaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 1-(2-Methylphenyl)-cyclopropanecarboxylic acid.

Reduction: 1-(2-Methylphenyl)-cyclopropanemethanol.

Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Scientific Research Applications

1-(2-Methylphenyl)-cyclopropanecarboxaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of cyclopropane-containing compounds.

Biology: The compound can be used in studies related to the biological activity of cyclopropane derivatives. It may serve as a model compound for investigating the effects of cyclopropane rings on biological systems.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals that incorporate the cyclopropane moiety. The compound’s structural features may impart desirable pharmacological properties.

Industry: In the industrial sector, 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde exerts its effects depends on the specific context in which it is used. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring and the cyclopropane ring. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain and rigidity can affect the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The nitro and trifluoromethyl groups in the carboxylate ester derivative (Table 1) increase electrophilicity, making it suitable for pharmaceutical intermediates .

- Functional Group Impact: Aldehydes (e.g., 1-hexyl or 1-(2-methylphenyl) derivatives) are volatile and used in perfumes, whereas amides (e.g., 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide) exhibit hydrogen-bonding capacity, favoring biological or catalytic applications .

Stability and Reactivity

- Thermal Stability : Aromatic substituents (e.g., 2-methylphenyl) enhance stability over alkyl chains, as evidenced by structural characterization studies of cyclopropane derivatives .

- Reactivity : Aldehydes undergo nucleophilic addition, whereas esters and amides participate in hydrolysis or coupling reactions. The 2-methylphenyl group may sterically hinder reactions at the aldehyde site compared to less bulky analogs .

Research Findings and Implications

- Fragrance Design : Cyclopropanecarboxaldehydes with branched or aromatic substituents exhibit prolonged odor retention, making them superior to linear alkyl analogs in premium perfumes .

- Biological Activity : Amide derivatives demonstrate moderate antimicrobial activity in preliminary assays, though aldehyde derivatives are less explored in this context .

- Synthetic Challenges : Oxidative cleavage methods () face yield limitations, whereas Corey’s method offers reliability for industrial-scale production .

Biological Activity

1-(2-Methylphenyl)-cyclopropanecarboxaldehyde, a compound featuring a cyclopropane ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications in medicinal chemistry.

- Molecular Formula : C10H11O

- Molecular Weight : 161.20 g/mol

- IUPAC Name : 1-(2-methylphenyl)cyclopropanecarboxaldehyde

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

- Formation of Cyclopropane Ring : Utilizing a suitable alkyl halide and a metal catalyst.

- Aldehyde Introduction : The subsequent oxidation of the cyclopropane derivative to introduce the aldehyde functional group.

Antimicrobial Properties

Recent studies have indicated that compounds containing cyclopropane rings exhibit significant antimicrobial activity. For instance, derivatives similar to 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde have shown effectiveness against various bacterial strains and fungi, including Candida spp., with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like nystatin .

Anticancer Activity

Research has demonstrated that cyclopropane-containing compounds can possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Emerging evidence suggests that 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde may also exhibit neuroprotective effects. Similar compounds have been studied for their ability to mitigate oxidative stress and neuronal damage in models of cerebral ischemia, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological mechanisms underlying the activity of 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could bind to various receptors, influencing cellular responses and signaling cascades.

- Oxidative Stress Reduction : By enhancing antioxidant defenses or directly scavenging reactive oxygen species (ROS), it may protect cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of cyclopropane aldehydes found that compounds similar to 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde exhibited significant antifungal activity against clinical isolates of Candida spp., with MIC values ranging from 0.015 to 7.81 µg/ml .

Study 2: Anticancer Properties

In a separate investigation, a series of cyclopropane derivatives were tested against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in human breast cancer cells at concentrations as low as 10 µM .

Comparative Analysis

| Property | 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde | Similar Compounds |

|---|---|---|

| Antimicrobial Activity (MIC) | Effective against Candida spp. | Comparable to nystatin |

| Anticancer Activity | Induces apoptosis in cancer cells | Similar effects noted in other cyclopropane derivatives |

| Neuroprotective Effects | Potentially reduces oxidative stress | Observed in related compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.